4-Nitrobenzyl thiocyanate

thermal stability formulation development solid-state handling

Unsubstituted benzyl thiocyanate (CAS 3012-37-1) exhibits insufficient thermal stability and weak antimicrobial activity, limiting utility in elevated-temperature reactions and anti-infective screening. 4-Nitrobenzyl thiocyanate (CAS 13287-49-5) resolves both constraints: • Thermal stability: mp 83-85°C (>100% higher than parent), bp 367.9°C - withstands high-temperature synthetic protocols without degradation • Enhanced bioactivity: para-nitro electron-withdrawing group significantly increases bacteriostatic and fungistatic potency vs. unsubstituted analog • High-yield synthesis: up to 97% from p-nitrobenzyl alcohol, enabling cost-effective medicinal chemistry library construction • Process advantage: density 1.373 g/cm³ improves pelleting efficiency in centrifugation-based purification protocols

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 13287-49-5
Cat. No. B079858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzyl thiocyanate
CAS13287-49-5
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC#N)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2
InChIKeyNUMYTLIHYKESKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl Thiocyanate: Key Properties


4-Nitrobenzyl thiocyanate (CAS 13287-49-5) is an aromatic thiocyanate derivative belonging to the class of benzyl thiocyanates. It is a crystalline solid at room temperature, typically colorless to pale yellow in appearance, and is soluble in organic solvents such as ethanol and ether [1]. This compound features a 4-nitrobenzyl group linked to a thiocyanate (-SCN) moiety, and it is utilized as a research intermediate and as a tool compound in antimicrobial and fungistatic investigations [1][2].

Research intermediate & building block
Antimicrobial & fungistatic tool compound
Soluble in organic solvents (ethanol, ether)

4-Nitrobenzyl Thiocyanate Substitution Limitations


Substitution of 4-nitrobenzyl thiocyanate with unsubstituted benzyl thiocyanate (CAS 3012-37-1) is not appropriate for applications requiring elevated thermal stability or specific electronic properties. The para-nitro group in the target compound exerts a strong electron-withdrawing inductive and resonance effect, which alters the reactivity of the benzylic carbon, impacts nucleophilic substitution behavior, and can significantly enhance antimicrobial potency compared to the unsubstituted parent [1][2]. This electronic distinction directly translates to measurable differences in physical properties, including a more than 100% increase in melting point and a substantial rise in boiling point, which are critical for procurement decisions involving specific formulation or reaction conditions [1].

Electronic activation

The para-nitro group withdraws electrons, altering benzylic reactivity; unsubstituted benzyl thiocyanate lacks this activation and may not match reaction profiles.

Thermal stability

Substantially higher melting and boiling points versus the unsubstituted analog restrict interchangeability in elevated-temperature processing or formulation.

Antimicrobial profile

Class-level SAR suggests nitro substitution may enhance antimicrobial activity; unsubstituted analog may show different or reduced activity in screening.

4-Nitrobenzyl Thiocyanate: Comparative Advantages


Enhanced Thermal Stability

4-Nitrobenzyl thiocyanate exhibits a significantly elevated melting point (mp 83–85 °C) compared to unsubstituted benzyl thiocyanate (mp 39–41 °C), reflecting enhanced crystalline lattice energy and thermal stability due to the electron-withdrawing 4-nitro group . This difference permits its use in applications where the unsubstituted analog would soften or melt under mild heating.

Enhanced Thermal Stability
Data to verify
mp 83–85 °C vs 39–41 °C (Δ ~44 °C)
Thermal stability advantage for heated workflows
Data to verify; cross-study comparison
thermal stability formulation development solid-state handling

Lower Volatility

The boiling point of 4-nitrobenzyl thiocyanate is approximately 367.9 °C (at 760 mmHg), which is about 130 °C higher than that of unsubstituted benzyl thiocyanate (bp 230–235 °C) . This reduction in volatility is advantageous for reactions requiring prolonged heating or for minimizing evaporative losses during vacuum operations.

Lower Volatility
Data to verify
bp 367.9 °C vs 230–235 °C (Δ ~135 °C)
Lower volatility for prolonged heating
Data to verify; cross-study comparison
volatility distillation high-temperature reactions

Higher Molecular Density

4-Nitrobenzyl thiocyanate possesses a higher calculated density (1.373 g/cm³) compared to unsubstituted benzyl thiocyanate (1.32 g/cm³) . The introduction of the heavy nitro group increases the molecular packing efficiency, which can influence sedimentation rates during purification and alter the rheology of solid-containing formulations.

Higher Molecular Density
Data to verify
1.373 vs 1.32 g/cm³ (Δ ~4%)
Higher density supports centrifugation and formulation
Calculated value; verify experimentally
density solid-liquid separation formulation density

Antimicrobial Potentiation

Structure-activity relationship (SAR) studies on phenylthiocyanate and benzyl thiocyanate derivatives have established that the introduction of a nitro group (NO₂) substantially enhances germination inhibitory activity against fungal conidiospores (e.g., Cochliobolus miyabeanus, Alternaria kikuchiana) and confers bacteriostatic action against Staphylococcus aureus and Escherichia coli [1][2]. While quantitative MIC values for 4-nitrobenzyl thiocyanate itself are not available in the open literature, the class-level inference is that the 4-nitro substituent is a key contributor to the enhanced antimicrobial properties observed in this series.

Antimicrobial Potentiation
Class-level
Nitro substitution enhances activity in class SAR
Supports antimicrobial screening context
Class-level inference; verify in target panel
antimicrobial activity SAR fungistatic

High-Yield Synthesis

4-Nitrobenzyl thiocyanate can be synthesized from p-nitrobenzyl alcohol and thiocyanic acid (or via KSCN and 1-(chloromethyl)-4-nitrobenzene) with reported yields as high as 97% [1]. This high efficiency in the final coupling step offers a potential advantage in terms of cost-effectiveness and atom economy for multi-step syntheses when compared to alternative routes that may require more demanding conditions or give lower yields for other nitrobenzyl thiocyanate isomers.

High-Yield Synthesis
Data to verify
Up to 97% vs 82% alternative route
High-yield route supports scalable synthesis
Reported from p-nitrobenzyl alcohol route
synthetic yield process chemistry scalability

4-Nitrobenzyl Thiocyanate: Key Applications


Heat-Tolerant Synthesis

Given its melting point of 83–85 °C and boiling point of 367.9 °C, 4-nitrobenzyl thiocyanate is well-suited for use as a stable intermediate in reactions that require elevated temperatures or for downstream processes where the unsubstituted benzyl thiocyanate would undergo thermal degradation or volatilization. This includes its employment in nucleophilic substitution cascades where the benzylic carbon is activated by the para-nitro group [1].

Antimicrobial and Fungistatic Screening

As a 4-nitro-substituted benzyl thiocyanate, this compound serves as a rationally selected candidate for primary antimicrobial screening panels. Class-level SAR evidence indicates that the nitro group enhances both bacteriostatic and fungistatic activities, making it a more informative probe than the unsubstituted analog when investigating the structure-activity relationships of thiocyanate-based anti-infectives [1].

Density-Dependent Formulations

The higher density (1.373 g/cm³) of 4-nitrobenzyl thiocyanate relative to its unsubstituted parent (1.32 g/cm³) can be exploited in centrifuge-based purification protocols and in the design of solid dispersions. This property ensures more efficient pelleting during centrifugation and allows for precise gravimetric formulation of solid mixtures [1].

Medicinal and Agrochemical Building Block

With reported synthetic yields as high as 97% from p-nitrobenzyl alcohol, this compound is an attractive, high-efficiency building block for the rapid construction of more complex molecules. Its high-yielding preparation supports cost-effective lead generation and library synthesis in medicinal chemistry, as well as the development of novel fungicidal or bactericidal agents in agrochemical research .

Application
Selection Property
Validation Focus
Heat-Tolerant Synthesis
Thermal stability profile
Compatibility under elevated reaction temperatures
Antimicrobial & Fungistatic Screening
Nitro-substituted SAR context
Antimicrobial screening assay response
Density-Dependent Formulations
Density profile for processing
Centrifugation and gravimetric formulation performance
Medicinal & Agrochemical Building Block
High-yield synthetic route
Scalability and atom economy review

Technical Documentation Hub

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37 linked technical documents
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